molecular formula C17H21N5O3S2 B2523311 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 2034510-47-7

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B2523311
CAS RN: 2034510-47-7
M. Wt: 407.51
InChI Key: MHJVVTMZUROWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H21N5O3S2 and its molecular weight is 407.51. The purity is usually 95%.
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Scientific Research Applications

Biological Activities of Thiadiazole Derivatives

Thiadiazole derivatives, by virtue of their structural diversity, have been explored for a variety of biological activities. For instance, certain thiadiazole amide compounds have demonstrated inhibitory effects against bacterial strains such as Xanthomonas campestris pv. oryzae, with significant potency, highlighting their potential in addressing plant diseases and agricultural pests (Xia, 2015). Additionally, thiadiazole derivatives have been synthesized for antimicrobial evaluation, showing promising activity against resistant bacterial strains like Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019), and as potential insecticidal agents against agricultural pests such as Spodoptera littoralis (Fadda et al., 2017).

Antitumor Potential

The exploration of thiadiazole compounds extends into antitumor research, where certain N-substituted-2-amino-1,3,4-thiadiazoles have been evaluated for cytotoxicity and antioxidant activities, suggesting their potential utility in cancer therapy (Hamama et al., 2013). This is particularly relevant for compounds like 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide, which may share structural similarities with these biologically active thiadiazoles.

Antibacterial and Antifungal Applications

Further applications of thiadiazole derivatives include their use as antibacterial and antifungal agents, as illustrated by studies on acetylenic derivatives of substituted thiadiazoles (Tamer & Qassir, 2019) and the evaluation of thiadiazole-based nano-materials for antimicrobial activities (Mokhtari & Pourabdollah, 2013). These studies highlight the potential of thiadiazole derivatives in developing new antimicrobial strategies, potentially addressing the growing concern of drug-resistant pathogens.

properties

IUPAC Name

2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S2/c1-20-14-4-2-3-5-15(14)22(27(20,24)25)13-6-9-21(10-7-13)12-16(23)19-17-18-8-11-26-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVVTMZUROWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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